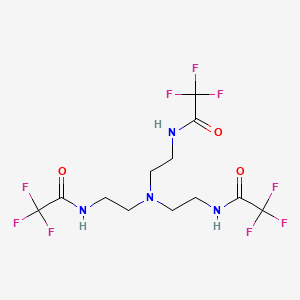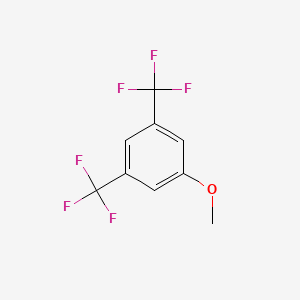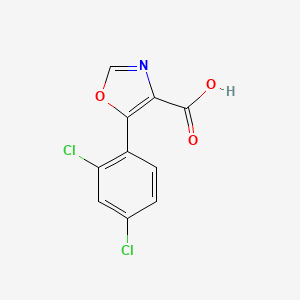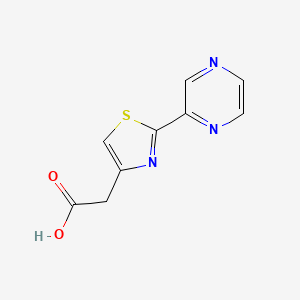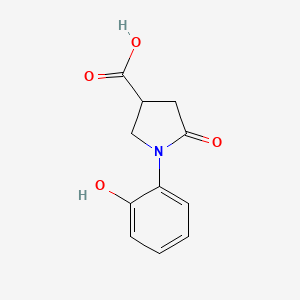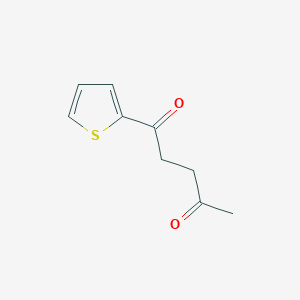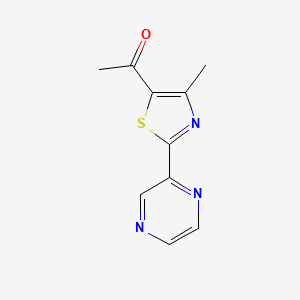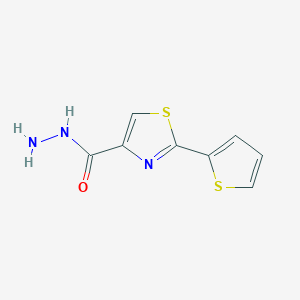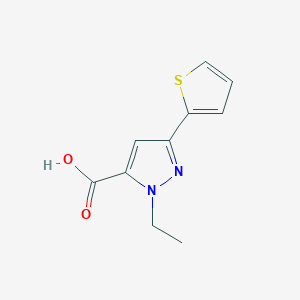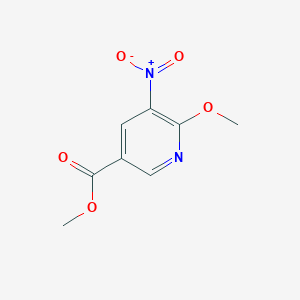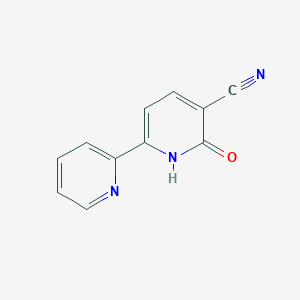
2-(4-Fluorophenyl)thiomorpholine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholine derivatives with a fluorophenyl group involves multiple steps, including cyclization, amination, and sometimes intramolecular nucleophilic substitution reactions. For instance, the synthesis of 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was achieved through amination and cyclization in a nonproton polar solvent, followed by acidification, yielding an 82.7% product . Similarly, the synthesis of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was performed using a base-catalyzed intramolecular nucleophilic cyclization of a thiourea derivative .
Molecular Structure Analysis
The molecular structures of these compounds have been determined using various spectroscopic methods and single-crystal X-ray diffraction. For example, the structure of a compound with a 4-fluoro-phenyl group in an oxadiazole ring was confirmed by single-crystal X-ray diffraction, which showed that it belongs to the monoclinic system . Another compound, (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol, was crystallized in the monoclinic system and its structure was compared in both solid and gaseous states using computational methods .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of the fluorophenyl group, which can participate in various interactions. The papers discuss the potential of these compounds to undergo further chemical reactions, such as the formation of intermolecular bonds in crystal packing and intramolecular nucleophilic substitution . These reactions are crucial for understanding the chemical behavior and potential applications of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of the fluorophenyl group can affect properties such as solubility, melting point, and biological activity. For instance, the compound methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate demonstrated nanomolar inhibitory activity against the hepatitis B virus . Additionally, the compound 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showed remarkable anti-tuberculosis activity and superior antimicrobial activity .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
2-(4-Fluorophenyl)thiomorpholine derivatives have been synthesized and evaluated for their antimicrobial properties. One study focused on the synthesis of various thiomorpholine derivatives, including 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole, which showed significant antimycobacterial activity (Biava et al., 2009). Another study synthesized 4-aryl-thiomorpholine-3,5-dione derivatives, which exhibited potential as antimycobacterial agents (Artico et al., 1998).
Anticancer Potential
Compounds containing 2-(4-Fluorophenyl)thiomorpholine have shown promise in cancer research. For instance, a study on the synthesis of 2-phenylquinolin-4-ones (2-PQs) as anticancer agents included 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na), demonstrating significant inhibitory activity against tumor cell lines (Chou et al., 2010).
Molecular Docking Studies
Thiomorpholine derivatives have been studied using molecular docking techniques to predict binding affinities and noncovalent interactions in enzyme-ligand complexes. This approach enhances the understanding of the inhibitory effects of these compounds (Demirci et al., 2017).
Chemical Synthesis and Stereochemistry
Thiomorpholine and its derivatives are utilized as building blocks in medicinal chemistry. Their synthesis and dynamic stereochemistry have been extensively studied, providing valuable insights for developing new pharmaceuticals (Walker & Rogier, 2013).
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302 and H318 . This indicates that it is harmful if swallowed and causes serious eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNS/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTJELZUGFKLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302800 | |
| Record name | 2-(4-Fluorophenyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001940-38-0 | |
| Record name | 2-(4-Fluorophenyl)thiomorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001940-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



